

# No Public Data Available for NCI-14465 Efficacy in Cancer Cell Lines

**Author:** BenchChem Technical Support Team. **Date:** December 2025

| <b>Compound of Interest</b> |           |
|-----------------------------|-----------|
| Compound Name:              | NCI-14465 |
| Cat. No.:                   | B15574885 |
| <a href="#">Get Quote</a>   |           |

Despite a thorough search of available scientific literature and public databases, there is currently no specific information on the efficacy of a compound designated "**NCI-14465**" in different cancer cell lines.

This lack of publicly available data prevents the creation of a detailed comparison guide as requested. The National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) screens a vast number of compounds, and it is possible that "**NCI-14465**" is an internal identifier for a compound that has not yet been publicly disclosed or has been discontinued.

While we cannot provide specific data for **NCI-14465**, we can offer a general overview of the NCI's approach to evaluating the efficacy of investigational compounds across various cancer cell lines, which may be valuable for researchers, scientists, and drug development professionals.

## The NCI-60 Human Tumor Cell Line Anticancer Drug Screen

A cornerstone of the NCI's preclinical drug discovery is the NCI-60 screen, a panel of 60 different human cancer cell lines representing nine distinct cancer types:

- Leukemia
- Melanoma

- Ovarian Cancer
- Renal Cancer
- Lung Cancer
- Prostate Cancer
- Colon Cancer
- Central Nervous System (CNS) Cancer
- Breast Cancer

This diverse panel allows for the initial identification of compounds with potential anticancer activity and provides insights into their selectivity and mechanism of action.

## General Experimental Workflow for Compound Screening

The process of screening a new compound through the NCI-60 panel typically follows a standardized workflow. The primary goal is to assess the compound's ability to inhibit the growth of these cancer cell lines.



[Click to download full resolution via product page](#)

General workflow for NCI-60 anticancer drug screening.

## Key Efficacy Metrics

The NCI-60 screen yields several key quantitative metrics to describe a compound's activity:

| Metric | Description                                                                                                                                                                                                                                                             |
|--------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| GI50   | Growth Inhibition 50: The concentration of the drug that causes a 50% reduction in the net protein increase (as measured by the SRB assay) in cultured cells. This is a primary measure of a compound's potency.                                                        |
| TGI    | Total Growth Inhibition: The concentration of the drug that results in no net growth of the cells.                                                                                                                                                                      |
| LC50   | Lethal Concentration 50: The concentration of the drug that results in a 50% reduction in the measured protein at the end of the drug treatment as compared to that at the beginning, indicating a net loss of cells. This is a measure of the compound's cytotoxicity. |

## Experimental Protocols

While specific protocols for a hypothetical "NCI-14465" are unavailable, the following is a generalized protocol for a cell viability assay commonly used in the NCI-60 screen.

### Sulforhodamine B (SRB) Assay Protocol

This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the bottom of a microtiter plate.

- **Cell Plating:** Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
- **Compound Addition:** The test compound is added to the wells at various concentrations. A set of wells is also treated with a vehicle control.

- Incubation: The plates are incubated for a standard period, typically 48 hours.
- Cell Fixation: The cells are fixed *in situ* by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
- Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.
- Washing: Unbound dye is removed by washing with 1% acetic acid.
- Solubilization: The bound dye is solubilized with a 10 mM Tris base solution.
- Absorbance Measurement: The absorbance is read on a plate reader at a wavelength of 515 nm. The absorbance is proportional to the total cellular protein, which is an indicator of cell number.

## Data Interpretation and Signaling Pathways

The pattern of activity of a compound across the NCI-60 panel can provide clues about its mechanism of action. The NCI's COMPARE algorithm allows researchers to compare the GI50 pattern of a novel compound with those of thousands of other compounds in the NCI database. A high correlation with a compound of known mechanism suggests a similar mode of action.



[Click to download full resolution via product page](#)

Hypothesizing mechanism of action using COMPARE analysis.

For instance, if a compound's activity pattern strongly correlates with known inhibitors of the EGFR signaling pathway, it would be hypothesized that the new compound may also target this pathway. Further targeted molecular biology experiments would then be required to validate this hypothesis.

In conclusion, while specific data for "**NCI-14465**" is not available, the methodologies and frameworks established by the NCI provide a robust system for the initial evaluation of novel anticancer compounds. Researchers interested in the efficacy of a specific compound are encouraged to consult the NCI's Developmental Therapeutics Program (DTP) data and tools for publicly available information.

- To cite this document: BenchChem. [No Public Data Available for NCI-14465 Efficacy in Cancer Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15574885#nci-14465-efficacy-in-different-cancer-cell-lines\]](https://www.benchchem.com/product/b15574885#nci-14465-efficacy-in-different-cancer-cell-lines)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)